

Isodiazinon: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: Isodiazinon

Cat. No.: B1194333

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Introduction

Isodiazinon, a structural isomer of the widely used organophosphate insecticide diazinon, emerges from a thiono-thiolo rearrangement of its parent compound.^{[1][2]} This transformation, which can occur during the storage of diazinon formulations and under the influence of environmental factors such as UV irradiation, results in a compound with significantly altered toxicological properties.^{[1][3]} The presence of **isodiazinon** in aged diazinon products has been linked to an increase in the overall toxicity of the formulation, underscoring the importance of understanding its distinct toxicological profile.^[1] This technical guide provides an in-depth analysis of the available toxicological data for **isodiazinon**, supplemented with extensive information on its parent compound, diazinon, to offer a comprehensive overview for researchers and professionals in drug development and toxicology.

Chemical and Physical Properties

Isodiazinon is chemically defined as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate. The key structural difference from diazinon lies in the thiono-thiolo rearrangement, where a sulfur atom is double-bonded to the phosphorus atom in diazinon (a thiono-ester) is rearranged to a P-S-C linkage (a thiolo-ester) in **isodiazinon**. This seemingly minor change has a profound impact on the molecule's reactivity and biological activity.

Table 1: Chemical Identification of **Isodiazinon**

Property	Value
IUPAC Name	O,S-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate
CAS Number	82463-42-1
Molecular Formula	C12H21N2O3PS
Molecular Weight	304.35 g/mol

Toxicological Profile

The toxicological database for **isodiazinon** is limited compared to its parent compound, diazinon. However, available data points towards a higher acute toxicity.

Acute Toxicity

The primary measure of acute toxicity, the median lethal dose (LD50), has been determined for the oral route in rats.

Table 2: Acute Toxicity of **Isodiazinon**

Species	Route	LD50	Reference
Rat	Oral	65 mg/kg body weight	[1]

For comparison, the acute oral LD50 of diazinon in rats is in the range of 300-850 mg/kg, indicating that **isodiazinon** is significantly more acutely toxic via the oral route.[\[4\]](#) Data on the acute dermal and inhalation toxicity of **isodiazinon** are not readily available. The corresponding values for diazinon are provided for context.

Table 3: Acute Toxicity of Diazinon

Species	Route	LD50/LC50	Reference
Rat	Oral	300-850 mg/kg	[4]
Rat	Dermal	>2000 mg/kg	[5]
Rat	Inhalation (4h)	>5.437 mg/L	[6]
Rabbit	Dermal	>2020 mg/kg	[6]

Sub-chronic and Chronic Toxicity

Specific sub-chronic and chronic toxicity studies on **isodiazinon** were not found in the reviewed literature. However, studies on diazinon provide insights into the potential long-term effects of organophosphates. In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for diazinon was established based on cholinesterase inhibition.[7] Chronic toxicity studies on diazinon have also been conducted.[8][9]

Table 4: Sub-chronic and Chronic Toxicity of Diazinon (for reference)

Species	Duration	Route	NOAEL	Critical Effect	Reference
Rat	90 days	Oral	0.5 mg/kg bw/day	Erythrocyte acetylcholine sterase inhibition	[5]
Rat	2 years	Oral	0.1 mg/kg bw/day	Erythrocyte acetylcholine sterase inhibition	[5]
Dog	1 year	Oral	0.3 mg/kg bw/day	Erythrocyte and brain acetylcholine sterase inhibition	[5]

Genotoxicity

There is a lack of publicly available data on the genotoxicity of **isodiazinon**. Standard genotoxicity assays for diazinon, such as the Ames test and in vivo micronucleus assay, have generally shown negative results, suggesting it is unlikely to be genotoxic.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 5: Genotoxicity of Diazinon (for reference)

Test	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	[5]
In vivo Micronucleus Assay	Mouse bone marrow	N/A	Negative	[5]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[5]

Carcinogenicity

Carcinogenicity bioassays specifically for **isodiazinon** have not been identified. Long-term carcinogenicity studies on diazinon in rats and mice have not shown evidence of carcinogenic potential.[\[5\]](#)[\[15\]](#)[\[16\]](#)

Reproductive and Developmental Toxicity

No data is available for the reproductive and developmental toxicity of **isodiazinon**. For diazinon, multi-generation studies in rats and developmental toxicity studies in rats and rabbits have been conducted. The NOAELs for parental, reproductive, and developmental effects have been established.[\[5\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 6: Reproductive and Developmental Toxicity of Diazinon (for reference)

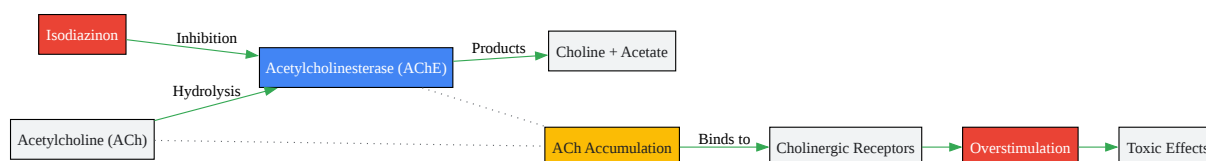
Study Type	Species	NOAEL (Parental Toxicity)	NOAEL (Reproductive Toxicity)	NOAEL (Developmental Toxicity)	Critical Effects	Reference
Two-Generation Reproduction	Rat	0.77 mg/kg bw/day	7.48 mg/kg bw/day	0.77 mg/kg bw/day	Reduced parental body weight gain, decreased pup viability and weights	[5]
Developmental Toxicity	Rat	20 mg/kg bw/day	-	20 mg/kg bw/day	Maternal toxicity, increased incidence of rudimentary 14th ribs	[5][17]
Developmental Toxicity	Rabbit	25 mg/kg bw/day	-	10 mg/kg bw/day	Maternal toxicity, reduced fetal weight	[5]

Neurotoxicity

As an organophosphate, the primary neurotoxic effect of **isodiazinon** is expected to be the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of clinical signs. While specific studies on **isodiazinon**-induced neurotoxicity are lacking, the known effects of diazinon, including delayed neuropathy, are relevant.[4][7][20]

Mechanism of Action

The principal mechanism of toxicity for **isodiazinon**, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is generally irreversible and leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.



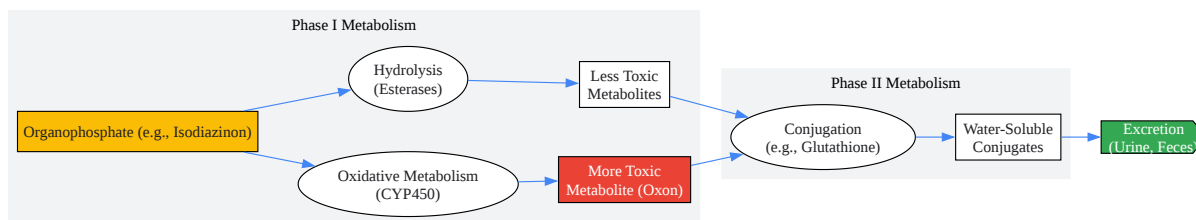
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Caption: Mechanism of Acetylcholinesterase Inhibition by **isodiazinon**.

Beyond AChE inhibition, organophosphates can induce oxidative stress, which may contribute to their overall toxicity.[21][22] However, specific signaling pathways modulated by **isodiazinon** have not been elucidated.

Metabolism and Toxicokinetics

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **isodiazinon** are not available. For diazinon, it is known to be rapidly absorbed and metabolized in the liver. A key metabolic step is the oxidative desulfuration to diazoxon, which is a more potent AChE inhibitor.[23][24] Given the structural similarity, it is plausible that **isodiazinon** also undergoes metabolic activation and detoxification processes.



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Caption: Generalized Metabolic Pathway of Organophosphates.

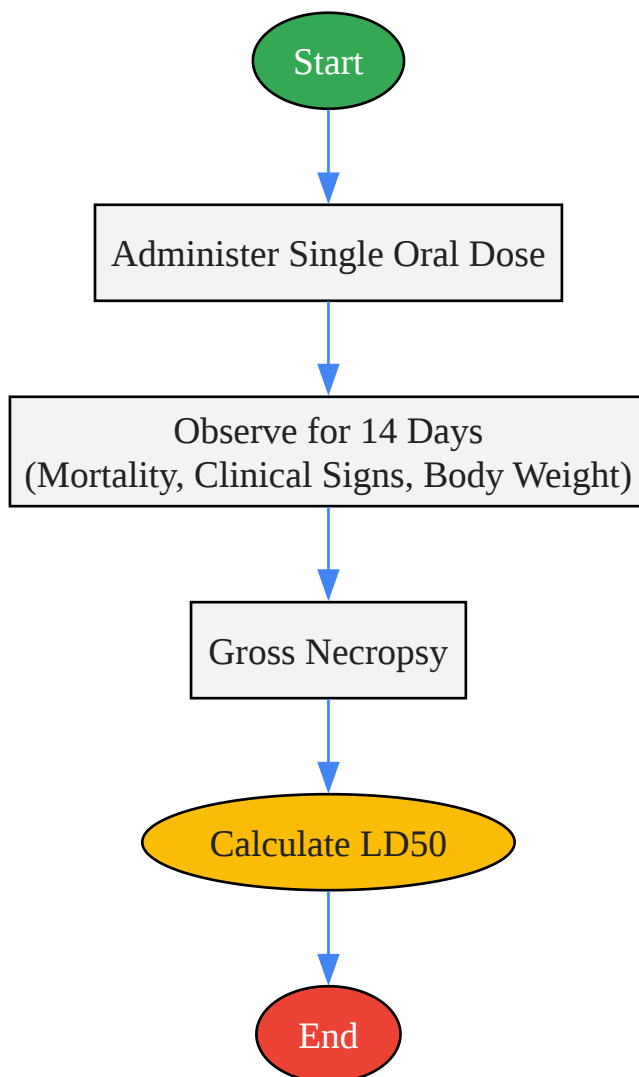
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **isodiazinon** are not publicly available. The following are generalized protocols for key toxicity studies, based on OECD guidelines, which would be applicable for the evaluation of **isodiazinon**.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed individually with controlled temperature and lighting. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.



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